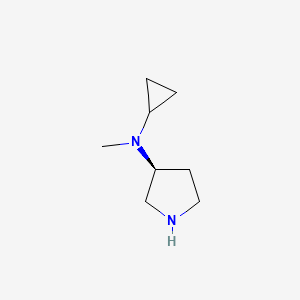

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine

Description

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine is a secondary amine featuring a pyrrolidine ring substituted with a cyclopropyl-methyl group at the nitrogen and an amine at the 3-position. Its stereochemistry, designated as (S), may influence its biological activity and pharmacokinetic properties. This compound is structurally related to ligands targeting receptors such as melanin-concentrating hormone (MCH) receptors, as seen in other pyrrolidin-3-yl-amine derivatives .

Properties

IUPAC Name |

(3S)-N-cyclopropyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHWPNLOCBILB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Derivation from L-Proline

L-Proline serves as a chiral starting material due to its inherent (S)-configuration at C3. A patented method ([US5977381A]) involves:

-

Protection : L-Proline is converted to its tert-butoxycarbonyl (Boc)-protected derivative.

-

Functionalization : The Boc group is replaced with benzyl via reductive alkylation using benzyl bromide and sodium cyanoborohydride.

-

Deprotection : Catalytic hydrogenation removes the benzyl group, yielding (S)-pyrrolidin-3-yl-amine.

Data Table 1: Chiral Pool Synthesis

| Step | Reagents/Conditions | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| 1 | Boc₂O, NaOH, H₂O | 95 | N/A |

| 2 | BnBr, NaBH₃CN, MeOH | 88 | >99 |

| 3 | H₂, Pd/C, EtOH | 92 | >99 |

Asymmetric Catalysis for Pyrrolidine Formation

A-rearrangement strategy ([ACS JOC 2024]) enables stereocontrol:

-

Diazo Precursor : 3-Diazoindolin-2-one reacts with arecoline.

-

Rearrangement : Under Rh(II) catalysis, ammonium ylide intermediates form (S)-pyrrolidin-3-yl derivatives.

-

Isolation : Column chromatography yields enantiopure product (up to 98% ee).

| Substrate | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| (S)-Pyrrolidin-3-yl-amine | DMF | 60 | 78 | 95.2 |

| (S)-Pyrrolidin-3-yl-amine | THF | 50 | 65 | 91.8 |

Cyclopropanation of Allylic Precursors

A radical-mediated approach ([US3847985A]) forms the cyclopropane ring:

-

Allylic Chloride : 3-Chloro-1-propene is treated with HBr and benzoyl peroxide.

-

Anti-Markovnikov Addition : Forms 1-bromo-3-chloropropane.

-

Cyclization : Reaction with NaCN in ethanol yields cyclopropylmethyl nitrile, reduced to the amine via LiAlH₄.

Integrated Synthesis Routes

Patent-Optimized Route ([US20070282107A1] )

-

Intermediate Formation : (S)-1-(2-Aminoethyl)pyrrolidin-3-amine is reacted with cyclopropylmethyl mesylate.

-

Coupling : Cs₂CO₃ facilitates nucleophilic substitution in acetonitrile at 80°C.

-

Purification : Silica gel chromatography achieves >99% chemical purity.

Data Table 3: Coupling Reaction Parameters

| Cyclopropylmethyl Source | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Mesylate | Cs₂CO₃ | 8 | 85 |

| Bromide | K₂CO₃ | 12 | 72 |

Enantioselective One-Pot Synthesis ([PMC9609026] )

-

Chiral Cyclopropane : (1S,2R)-1-Bromo-N-(tert-butyl)-2-methyl-2-phenylcyclopropane-carboxamide is prepared via oxalyl chloride activation.

-

Amination : Pd-catalyzed coupling with (S)-pyrrolidin-3-yl-amine.

-

Deprotection : TFA removes the tert-butyl group, yielding the target compound (92% ee).

Critical Analysis of Methodologies

Yield vs. Stereochemical Integrity

-

Chiral Pool Methods (e.g., L-proline) ensure high enantiopurity but require multi-step protection/deprotection.

-

Asymmetric Catalysis offers shorter routes but demands expensive ligands (e.g., Rh(II) complexes).

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of N-cyclopropyl-N-methylpyrrolidin-3-one.

Reduction: Formation of N-cyclopropyl-N-methylpyrrolidin-3-amine derivatives.

Substitution: Formation of substituted pyrrolidine compounds.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Pharmaceuticals

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing novel pharmaceuticals and agrochemicals due to its ability to modify biological activity through structural changes.

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions, often utilizing cyclopropylmethylamine and various electrophiles under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like sodium hydride facilitating the reaction.

Biological Applications

Enzyme Inhibition Studies

This compound has been utilized in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. For instance, it has been investigated as an inhibitor of neuronal nitric oxide synthase (nNOS), showing potential therapeutic effects for neurological disorders . The introduction of a cyclopropyl group adjacent to the amine enhances selectivity and potency against specific enzyme targets.

Histamine Receptor Modulation

Research has indicated that derivatives of this compound can act as ligands for histamine H3 receptors, which are implicated in cognitive processes and neurological functions. These compounds have shown promise in treating conditions related to memory and cognition by modulating H3 receptor activity .

Therapeutic Potential

Cancer Treatment

Certain derivatives of this compound have been explored for their anticancer properties. They have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD metabolism crucial for cancer cell survival . This mechanism presents a novel approach to cancer therapy, particularly for solid tumors and leukemias.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating various neurological disorders. Its interaction with dopamine receptors has been studied, revealing its potential as a selective ligand that could improve the treatment of conditions like schizophrenia and Parkinson's disease .

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Used as a building block for complex organic molecules | Essential in developing novel drugs |

| Enzyme Inhibition | Investigated as an nNOS inhibitor | Exhibits double-digit nanomolar inhibition |

| H3 Receptor Modulation | Potential treatment for cognitive disorders | Modulates memory-related processes |

| Cancer Therapy | Inhibits NAMPT for anticancer effects | Effective against solid tumors and leukemias |

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.

Pathways Involved: It influences neurotransmitter pathways, potentially affecting the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound provides unique steric and electronic properties compared to isopropyl analogs. The cyclopropane ring’s angle strain may enhance binding affinity in hydrophobic pockets .

- Aromatic vs. Aliphatic Substituents : Compounds like (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride introduce aromaticity, which can enhance receptor binding through π-stacking interactions .

Biological Activity

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine is a compound of increasing interest in pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 197.28 g/mol. The compound features a chiral center at the pyrrolidine ring, which contributes to its pharmacological properties. The presence of the cyclopropylmethyl substituent enhances its binding affinity to various biological targets, including enzymes and receptors.

Structural Comparison

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Pyrrolidine ring with cyclopropylmethyl group | Enhanced binding affinity |

| 2-Amino-1-(pyrrolidin-1-yl)ethanone | Pyrrolidine ring without cyclopropylmethyl | More basic due to absence of cyclopropane |

| 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Contains a methyl group instead of cyclopropylmethyl | Different steric effects impacting reactivity |

Research indicates that this compound interacts with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Its structural features allow it to modulate enzymatic activities and receptor functions effectively. For instance, studies have shown that compounds with similar structures can exhibit significant pharmacological effects by acting as agonists or antagonists at specific receptor sites .

Neuropharmacological Studies

This compound has been investigated for its neuropharmacological properties. Its ability to inhibit neuronal nitric oxide synthase (nNOS) has been noted, which is relevant for treating neurological disorders. In vitro studies have demonstrated that this compound can selectively inhibit nNOS with double-digit nanomolar potency, suggesting its potential as a therapeutic agent in conditions characterized by excessive nitric oxide production .

Structure–Activity Relationships (SAR)

The SAR studies conducted on similar pyrrolidine derivatives highlight the importance of structural modifications in enhancing biological activity. For example, the introduction of hydrophobic groups has been shown to improve binding affinity and selectivity towards target enzymes. The conformational flexibility provided by the cyclopropylmethyl group appears to play a critical role in optimizing these interactions .

Case Studies

- Inhibition of NAPE-PLD : A study focused on the inhibition of N-acylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) demonstrated that structurally related compounds could achieve high potency through specific substitutions on the pyrrolidine ring, underscoring the significance of structural optimization in drug design .

- Neuroprotective Properties : In preclinical models, compounds based on the pyrrolidine scaffold have exhibited neuroprotective effects against excitotoxic damage, indicating that this compound may have similar therapeutic potential .

Q & A

Q. What are the recommended synthesis routes for Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine, and how can reaction yields be optimized?

A multi-step synthesis involving cyclopropanamine derivatives is commonly employed. For example, copper-catalyzed C–N coupling reactions under controlled conditions (e.g., 35°C, dimethyl sulfoxide solvent) can yield pyrrolidin-3-yl-amine analogs, though yields may be low (~17.9%). Optimization strategies include:

- Catalyst screening : Copper(I) bromide or palladium-based catalysts for improved cross-coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) to enhance reaction rates.

- Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) to isolate the target compound .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use gloves (nitrile or neoprene), eye protection (EN 166-compliant goggles), and ventilation to avoid dust/aerosol formation .

- Storage : Stable under recommended conditions (room temperature, inert atmosphere). Avoid incompatible materials (no specific data, but assume reactivity with strong oxidizers) .

- Spill management : Absorb with inert material and dispose via licensed waste services .

Q. What analytical methods are suitable for characterizing the stereochemistry and purity of this compound?

- NMR spectroscopy : H and C NMR to confirm stereochemistry (e.g., δ 8.87 ppm for pyridinyl protons in analogs) .

- High-resolution mass spectrometry (HRMS) : ESI-HRMS for molecular weight confirmation (e.g., m/z 215 [M+H]+) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving chiral centers and crystal packing .

Q. What are the known acute toxicity profiles, and what precautions are necessary during in vivo studies?

- Acute toxicity : Classified as harmful if inhaled or ingested, but detailed LD50 data are unavailable. Symptoms may include respiratory irritation or skin sensitization .

- Precautions : Use fume hoods for handling, and implement emergency protocols (e.g., artificial respiration for inhalation exposure) .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for this compound derivatives?

While the compound is reported as stable under standard conditions , conflicting data on decomposition products (e.g., nitrogen oxides under fire) suggest the need for:

- Stress testing : Expose the compound to extreme pH, heat, or UV light to identify degradation pathways.

- Advanced spectroscopy : Use GC-MS or HPLC-MS to detect trace decomposition products .

Q. What computational or experimental methods are effective in resolving stereochemical ambiguities in pyrrolidine derivatives?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Density Functional Theory (DFT) : Compare calculated and experimental NMR chemical shifts to validate stereochemistry .

- SHELXD/SHELXE : Employ these programs for experimental phasing in crystallography to resolve chiral centers .

Q. How can ecological risks be assessed given the lack of environmental toxicity data?

- Read-across models : Use data from structurally similar compounds (e.g., pyrrolidine analogs) to predict biodegradation or bioaccumulation.

- Microtox assays : Test acute toxicity in Vibrio fischeri or Daphnia magna as preliminary ecotoxicological screens .

Q. What strategies improve yield in multi-step syntheses of cyclopropyl-pyrrolidine hybrids?

- Stepwise optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.